molecular formula C16H16N2O3S B12534944 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12534944
M. Wt: 316.4 g/mol
InChI Key: KZZWLIHKSKMHOQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has been studied for its inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multiple steps, including cyclization and substitution reactions. One common synthetic route involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine derivatives are structurally similar to other pyridine-based compounds, such as 7-azaindole and 5-methyl-1H-pyrrolo[2,3-b]pyridine . the presence of specific functional groups, such as the methoxy and sulfonyl groups, imparts unique biological activities and chemical properties to 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-. These unique features make it a promising candidate for targeted cancer therapies and other scientific applications .

Biological Activity

The compound 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a member of the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied primarily for their role as inhibitors of various targets, including fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs). These mechanisms are crucial in the treatment of diseases such as cancer and inflammatory disorders.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have demonstrated that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a derivative known as compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent. This compound not only inhibited the proliferation of breast cancer cells but also induced apoptosis and significantly reduced cell migration and invasion .

Phosphodiesterase Inhibition

Additionally, other derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B). For example, a compound labeled 11h demonstrated an IC50 range between 0.11–1.1 μM against PDE4B and showed significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli. This suggests its potential application in treating inflammatory diseases .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives:

CompoundTargetIC50 (nM)Biological ActivityReference
4hFGFR17Inhibits proliferation and induces apoptosis in breast cancer cells
4hFGFR29Inhibits migration and invasion in cancer models
11hPDE4B0.11–1.1Inhibits TNF-α release in macrophages

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines (4T1), compound 4h was shown to significantly inhibit cell proliferation at low concentrations. The study highlighted that treatment with compound 4h led to a marked decrease in the expression of matrix metalloproteinase 9 (MMP9), which is associated with tumor invasion and metastasis. The upregulation of tissue inhibitor of metalloproteinases 2 (TIMP2) further supports its potential as an effective therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

Another investigation into compound 11h revealed its ability to modulate inflammatory responses by inhibiting PDE4B activity. This was particularly relevant in models where macrophages were stimulated with lipopolysaccharides (LPS), leading to reduced levels of pro-inflammatory cytokines such as TNF-α. The selectivity against CNS receptors also suggests a favorable profile for neurological applications .

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

5-methoxy-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H16N2O3S/c1-11-4-6-15(7-5-11)22(19,20)18-12(2)8-13-9-14(21-3)10-17-16(13)18/h4-10H,1-3H3

InChI Key

KZZWLIHKSKMHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)OC)C

Origin of Product

United States

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